molecular formula C18H21FN2O2 B5030869 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B5030869
M. Wt: 316.4 g/mol
InChI Key: BQQVQGSPSBRNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine targets several key signaling pathways involved in cancer development and progression, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-kB pathway. By inhibiting these pathways, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine can prevent the growth and survival of cancer cells, induce apoptosis, and enhance the immune response against cancer cells.
Biochemical and Physiological Effects
1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BCR signaling, downregulation of anti-apoptotic proteins, induction of apoptosis, and enhancement of the immune response against cancer cells. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its specificity and potency. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity. Another advantage is its ability to enhance the effectiveness of other cancer therapies, which could lead to better treatment outcomes. One limitation of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to test its efficacy in clinical trials for various types of cancer. Additionally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be tested in combination with other cancer therapies to determine its potential for enhancing treatment outcomes. Finally, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine could be modified to improve its pharmacokinetic properties and reduce the risk of toxicity.

Synthesis Methods

The synthesis of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves several steps, starting with the reaction of 3,5-dimethyl-2-furoic acid with thionyl chloride to form 3,5-dimethyl-2-furoyl chloride. The resulting compound is then reacted with 4-fluoroaniline to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline. The final step involves the reaction of 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)aniline with piperidine to form 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine.

Scientific Research Applications

1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and survival of cancer cells by targeting various signaling pathways involved in cancer development and progression. 1-(3,5-dimethyl-2-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(3,5-dimethylfuran-2-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12-10-13(2)23-17(12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQVQGSPSBRNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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